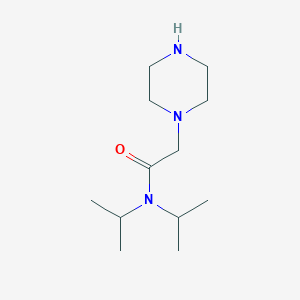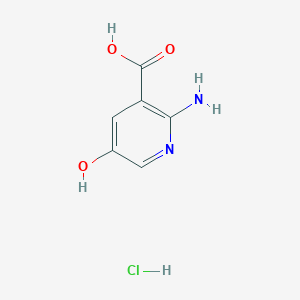
Ethyl 3-chloro-6-methylbenzoylformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-chloro-6-methylbenzoylformate, also known as ethyl 3-chloro-6-methylbenzoate, is a chemical compound with the molecular formula C11H11ClO3. It is a colorless to pale yellow liquid that is used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of Ethyl 3-chloro-6-methylbenzoylformate 3-chloro-6-mEthyl 3-chloro-6-methylbenzoylformatebenzoylformate is not well understood. However, it is believed to act as a nucleophile in organic chemistry reactions. It can react with various electrophiles such as aldehydes, ketones, and carboxylic acids to form esters, amides, and other organic compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound 3-chloro-6-mEthyl 3-chloro-6-methylbenzoylformatebenzoylformate. However, it is known to be a mild irritant to the skin and eyes. It is also flammable and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 3-chloro-6-mEthyl 3-chloro-6-methylbenzoylformatebenzoylformate is a useful reagent in organic chemistry reactions due to its ability to react with various electrophiles. It is also relatively inexpensive and easy to synthesize. However, it is a hazardous chemical and should be handled with care in the laboratory. It is also not suitable for certain types of reactions such as those involving strong bases or acids.
Direcciones Futuras
There are several future directions for the use of Ethyl 3-chloro-6-methylbenzoylformate 3-chloro-6-mEthyl 3-chloro-6-methylbenzoylformatebenzoylformate in scientific research. One possible direction is the synthesis of new pharmaceuticals and agrochemicals using this compound as a building block. Another direction is the development of new organic chemistry reactions using this compound as a reagent. Finally, the use of this compound 3-chloro-6-mEthyl 3-chloro-6-methylbenzoylformatebenzoylformate in the synthesis of new materials such as polymers and resins is also an area of potential future research.
Conclusion
Ethyl 3-chloro-6-mEthyl 3-chloro-6-methylbenzoylformatebenzoylformate is a useful chemical compound that is widely used in scientific research as a building block for the synthesis of various organic compounds. It is relatively easy to synthesize and has several advantages and limitations for lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Métodos De Síntesis
Ethyl 3-chloro-6-mEthyl 3-chloro-6-methylbenzoylformatebenzoylformate can be synthesized by reacting 3-chloro-6-mEthyl 3-chloro-6-methylbenzoylformatebenzoic acid with Ethyl 3-chloro-6-methylbenzoylformate formate in the presence of a catalyst such as sulfuric acid. The reaction produces the desired product along with water as a byproduct. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Ethyl 3-chloro-6-mEthyl 3-chloro-6-methylbenzoylformatebenzoylformate is widely used in scientific research as a building block for the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a reagent in organic chemistry reactions such as esterification, amidation, and acylation.
Propiedades
IUPAC Name |
ethyl 2-(5-chloro-2-methylphenyl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-3-15-11(14)10(13)9-6-8(12)5-4-7(9)2/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAWEHYMWURDOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC(=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2708641.png)
![7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2708642.png)

![6-(4-methoxyphenethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2708645.png)